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[Bromo(difluoro)methyl]benzene

Cat. No.: B1268598
CAS No.: 83170-17-6
M. Wt: 207.01 g/mol
InChI Key: RINSMVSYCNNAGC-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Contemporary Chemical Sciences

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical research. wikipedia.org The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.commdpi.com This is attributed to several factors, including the high electronegativity and small size of the fluorine atom, and the exceptional strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.org

These unique characteristics impart desirable qualities such as enhanced thermal stability, increased lipophilicity, and improved metabolic stability and bioavailability. numberanalytics.commdpi.com Consequently, organofluorine compounds have found widespread applications in numerous sectors. In the pharmaceutical industry, a significant and growing percentage of commercial drugs contain fluorine moieties to enhance their efficacy. mdpi.com The agrochemical sector also utilizes organofluorine compounds in pesticides and herbicides. wikipedia.orgnumberanalytics.com Furthermore, these compounds are integral to materials science, leading to the development of advanced materials like fluoropolymers with high chemical and thermal resistance. wikipedia.orgnumberanalytics.comworktribe.com

Positional and Structural Role of the Bromodifluoromethyl Moiety in Organic Synthesis

The bromodifluoromethyl group (-CF2Br) is a highly valuable functional group in organic synthesis. It serves as a versatile precursor for the introduction of the difluoromethyl (-CF2H) and difluoromethylene (=CF2) groups into organic molecules. cas.cn The difluoromethyl group is of particular interest as it can act as a lipophilic isostere of a hydroxyl group and as a hydrogen bond donor, which can improve the binding selectivity of biologically active compounds. cas.cnrsc.org The difluoromethylene group, in turn, can serve as a bioisostere for carbonyl functionalities. cas.cn

[Bromo(difluoro)methyl]benzene itself is a key reagent that combines a reactive bromine atom with a difluoromethyl group attached to a phenyl ring. smolecule.com The bromine atom can be readily displaced in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a site for forming new carbon-carbon bonds. smolecule.com This allows for the strategic incorporation of the difluoromethylphenyl unit into larger, more complex structures.

Moreover, the bromodifluoromethyl moiety can act as a source of difluorocarbene (:CF2), a highly reactive intermediate, under certain reaction conditions. sioc-journal.cnresearchgate.net Difluorocarbene can then undergo cycloaddition reactions with alkenes and alkynes or react with various nucleophiles, offering a powerful tool for constructing gem-difluorinated compounds. researchgate.net The ability to generate the bromodifluoromethyl radical (•CF2Br) also opens up avenues for radical-mediated transformations. acs.org

Historical Context and Evolution of Research Pertaining to this compound

The study of this compound is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compounds were synthesized in the 19th century, the field gained significant momentum in the mid-20th century, spurred by developments such as the discovery of polytetrafluoroethylene (PTFE) in the 1930s and work related to the Manhattan Project in the 1940s. numberanalytics.comworktribe.com The realization in 1954 that fluorinated corticosteroids exhibited enhanced biological activity sparked widespread interest in applying selective fluorination in the life sciences. worktribe.com

The synthesis and study of specific bromodifluoromethylated compounds began to appear more frequently in the latter half of the 20th century. For instance, Bromodifluoromethyl phenyl sulfone was first synthesized in 1981. cas.cn The development of reagents like (Bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br), which was first used as a difluorocarbene precursor in 2011, has been a significant milestone, greatly expanding the toolkit for difluoromethylation reactions over the past decade. sioc-journal.cnsioc-journal.cn

Research specifically mentioning this compound and its derivatives in synthetic applications started to become more prominent in the 2000s, often in the context of creating building blocks for pharmaceuticals and agrochemicals. For example, a 2009 patent describes the synthesis and use of 1-bromo-4-[bromo(difluoro)methyl]benzene as an intermediate for soluble guanylate cyclase activators. google.com The continuous development of novel synthetic methodologies and the increasing demand for sophisticated fluorinated building blocks ensure that research into this compound and related compounds remains an active and evolving area of chemical science. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2 B1268598 [Bromo(difluoro)methyl]benzene CAS No. 83170-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[bromo(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINSMVSYCNNAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348737
Record name [bromo(difluoro)methyl]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83170-17-6
Record name [bromo(difluoro)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (bromodifluoromethyl)benzene
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Reactivity Profiles and Mechanistic Investigations of Bromo Difluoro Methyl Benzene and Analogues

Intrinsic Reactivity of the Bromodifluoromethyl Group

The bromodifluoromethyl group (-CF2Br) attached to a benzene (B151609) ring in [Bromo(difluoro)methyl]benzene exhibits a unique reactivity profile governed by the strong electronic effects of the fluorine atoms and the nature of the carbon-bromine bond. The two highly electronegative fluorine atoms create a significant inductive electron withdrawal from the benzylic carbon, making it highly electron-deficient. This polarization enhances the partial positive charge on the carbon atom (Cδ+).

The carbon-bromine bond in the bromodifluoromethyl group is relatively weak and susceptible to cleavage. This inherent weakness, combined with the electronic environment created by the fluorine atoms, makes the C-Br bond the primary site for various chemical transformations. The molecule can serve as a source for difluoromethyl radicals (•CF2Ph), difluoromethyl anions (-CF2Ph), or, through elimination, difluorocarbene (:CF2). The reactivity can be modulated by the choice of reagents and reaction conditions, allowing for controlled access to different reactive intermediates. acs.orgrsc.org The use of alkyl halides with sp³-hybridized carbon–halogen bonds, such as in this compound, is often characterized by their propensity to act as leaving groups in substitution, elimination, and radical reactions. acs.org

Mechanisms of Difluorocarbene Generation and Trapping

This compound and its analogues are important precursors for the generation of difluorocarbene (:CF2), a highly reactive intermediate pivotal for synthesizing gem-difluorinated compounds. numberanalytics.comresearchgate.net Difluorocarbene is a divalent carbon species with a singlet ground state, a property that renders it moderately electrophilic. cas.cn The generation of :CF2 from these precursors can be initiated through various pathways, primarily involving nucleophilic activation or thermal decomposition. Once generated, the carbene is trapped by a wide range of nucleophilic substrates.

Nucleophilic Pathways for Difluorocarbene Formation

Nucleophilic pathways are common for generating difluorocarbene under mild conditions, often from analogues of this compound such as (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br) and diethyl bromodifluoromethylphosphonate [(EtO)2P(O)CF2Br].

In the case of Me3SiCF2Br, decomposition is triggered by treatment with mild, non-basic activators like hexamethylphosphoramide (B148902) (HMPA). cas.cn HMPA, acting as a Lewis base, attacks the silicon atom, which facilitates the cleavage of the Si-CF2Br bond and the subsequent elimination of bromide to release difluorocarbene. cas.cn Quantum chemical calculations have shown that the Lewis base significantly lowers the transition state energy for this process. cas.cn

For diethyl bromodifluoromethylphosphonate, basic hydrolysis, even at low temperatures (-78 °C to room temperature), initiates a facile cleavage of the P-C bond. cas.cn This cleavage forms a bromodifluoromethyl anion intermediate, which rapidly eliminates a bromide ion to yield difluorocarbene. cas.cn

A general representation of nucleophile-induced difluorocarbene formation is shown below:

Step 1 (Activation/Anion Formation): A nucleophile or base interacts with the precursor, leading to the formation of a difluoromethylide anion equivalent.

Step 2 (α-Elimination): The unstable anion eliminates a leaving group (e.g., Br⁻) to generate the difluorocarbene.

Electrophilic Characteristics of Difluorocarbene Reactivity

Difluorocarbene possesses a singlet ground state where the two non-bonding electrons are paired in an sp²-hybridized orbital, leaving a vacant p-orbital. This electronic configuration makes it an electrophilic species. numberanalytics.com It readily reacts with electron-rich compounds (nucleophiles). cas.cn

Key reactions demonstrating the electrophilic nature of difluorocarbene include:

Cycloaddition: It undergoes [2+1] cycloaddition reactions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. numberanalytics.comcas.cn

Insertion into X-H bonds: It reacts with heteroatom nucleophiles such as phenols, thiols, and amines. The reaction is typically initiated by a base that deprotonates the substrate, and the resulting anion traps the carbene. Subsequent protonation yields the difluoromethylated product (e.g., Ar-O-CF2H). cas.cn

Reaction with Carbonyls: Difluorocarbene can react with aldehydes and ketones, often leading to the formation of epoxides or gem-difluoroalkenes via Wittig-type olefination. cas.cnresearchgate.net

The reactivity of difluorocarbene can be modulated by coordinating it to a transition metal. For instance, palladium can form a Pd=CF2 species, and by switching the oxidation state of the palladium center (Pd(0) vs. Pd(II)), the carbene complex can be conferred with either nucleophilic or electrophilic character, respectively. nsf.govchinesechemsoc.org

Reactant TypeProduct TypeGeneral Reaction
Alkenegem-DifluorocyclopropaneR₂C=CR₂ + :CF₂ → gem-difluorocyclopropane ring
Phenol (in base)Aryl Difluoromethyl EtherArO⁻ + :CF₂ → [ArOCF₂⁻] → ArOCHF₂ (after protonation)
Thiol (in base)Alkyl/Aryl Difluoromethyl SulfideRS⁻ + :CF₂ → [RSCF₂⁻] → RSCHF₂ (after protonation)
Aldehyde/Ketonegem-DifluoroalkeneR₂C=O + Ph₃P + :CF₂ source → R₂C=CF₂

Radical Reaction Pathways Involving Bromodifluoromethyl Species

The C-Br bond in bromodifluoromethyl compounds is susceptible to homolytic cleavage, enabling access to difluoromethyl radical intermediates. These radical pathways have become a powerful tool for incorporating the difluoromethyl group into organic molecules under mild conditions, often employing photoredox catalysis. researchgate.net

The generation of the difluoromethyl radical (•CF2R) can be initiated through several methods:

Single-Electron Transfer (SET): A photocatalyst, upon irradiation with visible light, can transfer an electron to the bromodifluoromethyl compound, inducing the cleavage of the C-Br bond to form a radical anion that fragments into the difluoromethyl radical and a bromide ion. nih.gov

Radical Abstraction: A radical initiator can abstract the bromine atom from the precursor to generate the desired difluoromethyl radical. rsc.org

Once formed, these radicals participate in a variety of transformations. For example, the sodium dithionite (B78146) (Na2S2O4)-mediated radical addition of compounds like [(bromodifluoromethyl)sulfonyl]benzene to vinyl ethers has been reported. researchgate.net In visible-light-induced reactions, (bromodifluoromethyl)phosphonium bromide can serve as a CF2H radical source for the hydro-difluoromethylation of alkenes. cas.cn These reactions are valued for their high functional group tolerance and applicability to late-stage functionalization in complex molecule synthesis. researchgate.net

Nucleophilic Addition Reactions of Bromodifluoromethylated Intermediates

Bromodifluoromethylated compounds can be converted into nucleophilic intermediates that subsequently add to electrophiles. This strategy provides a route to complex fluorinated molecules by forming new carbon-carbon bonds.

A notable example involves the use of bromodifluoromethyl phenyl sulfone (PhSO2CF2Br). cas.cn In the presence of a single-electron transfer reagent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) and under photo-irradiation, PhSO2CF2Br generates a (benzenesulfonyl)difluoromethyl anion (PhSO2CF2⁻). This nucleophilic intermediate readily adds to aldehydes to form β-(benzenesulfonyl)difluoromethyl alcohols. These alcohol products are versatile intermediates that can be further transformed, for instance, into difluoromethyl alcohols via reductive desulfonylation or into 1,1-difluoro-1-alkenes via Julia-Kocienski olefination. cas.cn

Another approach involves the in-situ halogenation of sulfinate intermediates derived from the Julia-Kocienski reaction. cas.cnfigshare.com This method achieves a formal nucleophilic iodo- or bromodifluoromethylation of carbonyl compounds, diverting the reaction from the traditional olefination pathway to an alkylation pathway. cas.cn

Cross-Coupling Reactivity and Site-Selective C-Br Bond Functionalization

The carbon-bromine bond in this compound and its analogues is a reactive handle for transition metal-catalyzed cross-coupling reactions, allowing for the selective formation of C-C bonds. Palladium-catalyzed reactions are particularly effective for this purpose. smolecule.com

Protocols have been developed for the selective coupling at the C(sp³)-Br bond. For instance, palladium-catalyzed Heck-type reactions between this compound and styrene (B11656) derivatives have been reported. smolecule.com The challenge in these reactions is to achieve selective activation of the C-Br bond without affecting other potentially reactive sites in the molecule.

In substrates containing multiple halogen atoms, selective functionalization can be achieved by exploiting the differential reactivity of the C-X bonds. For example, in a molecule with both a C-Br and a C-F bond, a palladium catalyst can selectively couple an arylboronic acid at the more reactive C-Br site, leaving the C-F bond intact. beilstein-journals.org Similarly, in compounds like 1-bromo-4-(chloromethyl)benzene, which has two different C(sp³)-halogen bonds, selective Suzuki-Miyaura coupling at the C-Br bond is possible. researchgate.net This site-selectivity is crucial for the stepwise and controlled construction of complex molecular architectures. The choice of catalyst, ligands, and reaction conditions plays a critical role in controlling the site of functionalization. acs.orgrsc.org

Elucidation of Reaction Intermediates and Transition State Structures

The mechanistic pathways of reactions involving this compound and its analogues are dictated by the formation of highly reactive, transient species. Understanding the structure and stability of these reaction intermediates and the associated transition states is crucial for predicting reactivity, controlling selectivity, and designing new synthetic methods. Elucidation is typically achieved through a combination of experimental studies, such as spectroscopic analysis of reaction mixtures, and increasingly sophisticated computational methods like Density Functional Theory (DFT). sumitomo-chem.co.jpnih.gov These theoretical calculations allow for the mapping of potential energy surfaces and the characterization of short-lived intermediates and transition states that are often impossible to observe directly. sumitomo-chem.co.jp

The primary reactive intermediates generated from this compound and related difluoromethyl sources can be broadly categorized as radical, carbene, and ionic species.

Radical Intermediates

Homolytic cleavage of the C-Br bond in this compound or related precursors is a common pathway to generate radical intermediates. The difluoromethyl radical (•CF₂H) and its arylated counterpart, the α,α-difluorobenzyl radical, are key species in many difluoromethylation reactions. nih.govlibretexts.org

α,α-Difluorobenzyl and Difluoromethyl Radicals (•CF₂H): The generation of the •CF₂H radical is often accomplished using photoredox catalysis. nih.govacs.org For instance, in metallaphotoredox-catalyzed reactions of aryl bromides with bromodifluoromethane (B75531) (BrCF₂H), a proposed mechanism involves the generation of the •CF₂H radical through bromine atom abstraction. nih.gov This radical is then trapped by a Ni(II)-aryl intermediate (formed from the oxidative addition of the aryl bromide to a Ni(0) catalyst) to generate an aryl-Ni(III)-CF₂H complex. nih.gov Reductive elimination from this complex yields the desired difluoromethylated arene. nih.gov The stability of radical intermediates is influenced by resonance and inductive effects; benzylic and allylic radicals are stabilized by resonance delocalization. libretexts.org Computational studies have shown that DFT methods can sometimes overestimate the stability of delocalized radicals compared to localized ones, a factor that must be considered when comparing the energies of different intermediates in a reaction pathway. nih.gov

Carbene Intermediates

In certain reactions, particularly those involving dehalogenation of halodifluoromethyl precursors in the presence of an activator, the formation of difluorocarbene (:CF₂) is a proposed mechanistic pathway. beilstein-journals.orgnih.gov

Difluorocarbene (:CF₂): The generation of difluorocarbene from reagents like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) can be initiated by a Lewis base activator, such as hexamethylphosphoramide (HMPA). beilstein-journals.orgresearchgate.net Quantum chemical calculations have demonstrated that the Lewis base significantly lowers the transition state energy for carbene generation by attacking the silicon atom. researchgate.net Mechanistic studies on the difluoromethylation of ketones with TMSCF₂Br propose an initial generation of difluorocarbene, followed by a nucleophilic attack of the ketone's oxygen atom on the carbene. beilstein-journals.org Subsequent inter- or intramolecular protonation-deprotonation steps lead to the final product. beilstein-journals.org The formation of difluorocarbene can also be inferred from trapping experiments, such as the reaction with alkenes to form difluorocyclopropane products. nih.gov

Ionic Intermediates

Heterolytic bond cleavage or electron transfer processes can lead to the formation of anionic or cationic intermediates.

Anionic Intermediates: In reactions of bromodifluoromethyl phenyl sulfone, an analogue of this compound, with an electron-transfer agent like tetrakis(dimethylamino)ethylene (TDAE), a (benzenesulfonyl)difluoromethyl anion (PhSO₂CF₂⁻) is generated. cas.cn This nucleophilic intermediate then adds to electrophiles such as aldehydes. cas.cn Computational studies on related systems, such as the dehydration of benzene-cis-1,2-dihydrodiol, provide insight into the stability of anionic intermediates. Calculations on substituted 1,2-dihydroxycyclohexadienide anions, which are intermediates in nucleophilic aromatic substitution, show how substituents affect their stability, measured by proton affinity (PA). diva-portal.org These findings are relevant for understanding reactions where a difluoromethyl-substituted ring might undergo nucleophilic attack.

Organometallic Intermediates: As mentioned in the context of radical reactions, organometallic complexes are crucial intermediates in many cross-coupling reactions. nih.gov Palladium-catalyzed reactions, for example, are postulated to operate via a Pd(0)/Pd(II) catalytic cycle. rsc.org Computational studies on Suzuki coupling reactions have detailed the energy profile of the transmetalation step, identifying oxidative-addition intermediates and reductive-elimination intermediates connected by distinct transition states. sumitomo-chem.co.jp For difluoromethylation, key intermediates include species like Ni(II)-aryl and aryl-Ni(III)-CF₂H complexes. nih.gov

Transition State Structures

Theoretical calculations are indispensable for characterizing the geometry and energy of transition states. sumitomo-chem.co.jp These calculations help to distinguish between different possible reaction pathways.

Computational Modeling: DFT calculations are widely used to model transition states in complex organic reactions. nih.govuq.edu.au For example, in a proposed mechanism for the difluoromethylation of ketones, an intramolecular protonation-deprotonation sequence proceeds through a five-membered transition state. beilstein-journals.org In studies of enantioselective reactions, computational models can successfully predict outcomes by comparing the energies of the various diastereomeric transition states, with the lowest energy path determining the major product. nih.govuq.edu.au The electron-withdrawing effects of halogen substituents can stabilize transition states in nucleophilic substitution reactions, thereby facilitating the process.

Table 3.6.1: Proposed Intermediates in Reactions of this compound and Analogues

Intermediate TypeSpecific ExamplePrecursor ExampleGeneration MethodSubsequent ReactionSource(s)
Radical Difluoromethyl Radical (•CF₂H)Bromodifluoromethane (BrCF₂H)Photoredox Catalysis / Atom AbstractionTrapping by Ni(II)-aryl complex nih.gov
Radical α,α-Difluorobenzyl RadicalThis compoundHomolytic C-Br CleavageRadical Coupling / Abstraction libretexts.org
Carbene Difluorocarbene (:CF₂)(Bromodifluoromethyl)trimethylsilaneLewis Base ActivationNucleophilic Attack by Ketone beilstein-journals.orgresearchgate.net
Anionic (Benzenesulfonyl)difluoromethyl AnionBromodifluoromethyl Phenyl SulfoneElectron Transfer (TDAE)Addition to Aldehydes cas.cn
Organometallic Aryl-Ni(III)-CF₂H ComplexAryl Bromide + •CF₂H + Ni(0)Radical Trapping by Ni(II)-arylReductive Elimination nih.gov

Table 3.6.2: Calculated Relative Proton Affinities (ΔPA) for Substituted Cyclohexadienide Anions

This table provides data on a model system relevant to the stability of anionic intermediates in aromatic systems. A positive ΔPA value indicates the anion is more stable (less basic) than the parent cyclohexadienide ion.

Anion IntermediateSubstituent (Position)Calculated ΔPA (kcal/mol)Source
7,7-difluoro cycloheptadienide-CF₂ (β)18.5 diva-portal.org
7-fluoro cycloheptadienide-F (β)11.9 diva-portal.org
7-hydroxy cycloheptadienide-OH (β)13.7 diva-portal.org
7,7-dihydroxy cycloheptadienide-(OH)₂ (β)14.0 diva-portal.org

Advanced Synthetic Applications of Bromo Difluoro Methyl Benzene in Contemporary Organic Synthesis

Strategic Introduction of the Difluoromethyl (CF2H) Functionality

The difluoromethyl (CF2H) group is a recognized bioisostere of hydroxyl, thiol, and amine moieties, capable of acting as a lipophilic hydrogen bond donor. nih.govcas.cnnih.gov The strategic introduction of this group can be achieved using reagents derived from [Bromo(difluoro)methyl]benzene, often through a two-step process. First, a C-C bond is formed using the bromodifluoromethyl group, followed by a reduction step that replaces the bromine atom with hydrogen.

A common strategy involves the use of related sulfone derivatives, such as bromodifluoromethyl phenyl sulfone (PhSO2CF2Br), which can be considered a functional equivalent. cas.cncas.cn For instance, the reaction of PhSO2CF2Br with aldehydes, mediated by an electron transfer agent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE), yields (benzenesulfonyl)difluoromethylated alcohols. cas.cnsmolecule.com These intermediates can then undergo reductive desulfonylation using reagents like sodium amalgam (Na(Hg)) to furnish the desired difluoromethyl alcohols. cas.cn This two-step sequence effectively translates the C-Br bond of the initial reagent into a C-H bond in the final product, formally installing the CF2H group. cas.cnrsc.org

Similarly, photoredox catalysis has enabled the direct difluoromethylation of heteroaromatics. doi.orgnih.gov While many methods use direct CF2H sources, related strategies often employ a bromodifluoromethyl precursor, which is subsequently reduced. For example, nickel/photoredox dual catalysis can couple (hetero)aryl halides with bromodifluoromethane (B75531), where a silyl (B83357) radical facilitates bromine atom abstraction to generate the key difluoromethyl radical. rsc.orgnih.gov This highlights a pathway where a C-Br bond is cleaved to generate the desired CF2H radical for subsequent coupling. rsc.org

Selective Incorporation of the Difluoromethylene (CF2) Unit

The difluoromethylene (CF2) group serves as a valuable bioisostere for functionalities like ethers, carbonyls, and sulfonyls. nih.govchimia.chresearchgate.net this compound and its derivatives are key precursors for generating difluorocarbene (:CF2), a highly reactive intermediate that enables the direct incorporation of the CF2 unit into various organic scaffolds. researchgate.netcas.cn

Difluorocarbene can be generated from precursors like (bromodifluoromethyl)trimethylsilane (B180072) under thermal conditions in the presence of a halide source. beilstein-journals.org This carbene readily participates in cycloaddition reactions with alkenes to form gem-difluorocyclopropanes. beilstein-journals.orgresearchgate.netnjit.edu The electrophilic nature of difluorocarbene favors reactions with electron-rich alkenes. cas.cn

Another important application is the synthesis of difluoromethyl ethers. Phenols can be O-difluoromethylated by reacting them with a difluorocarbene precursor. cas.cngoogle.com Mechanistic studies suggest a pathway involving the nucleophilic attack of the phenolate (B1203915) on the difluorocarbene. google.com For example, diethyl bromodifluoromethylphosphonate has been shown to be an efficient difluorocarbene source upon basic hydrolysis, enabling the selective difluoromethylation of phenols. cas.cn

The following table summarizes methods for generating difluorocarbene for CF2 incorporation:

PrecursorGeneration MethodApplicationReference(s)
(Bromodifluoromethyl)trimethylsilaneThermal, halide catalystgem-Difluorocyclopropanation beilstein-journals.org
Diethyl bromodifluoromethylphosphonateBasic hydrolysisO-Difluoromethylation of phenols cas.cn
Sodium chlorodifluoroacetateThermal decompositiongem-Difluorocyclopropanation beilstein-journals.org
Phenyl(trifluoromethyl)mercuryThermal decompositiongem-Difluorocyclopropanation njit.edu

Synthesis of Diverse Gem-Difluorinated Compounds

The reactivity of this compound and related reagents facilitates the synthesis of a wide array of compounds containing the gem-difluoromethylene motif.

Difluoromethyl alcohols are valuable synthetic intermediates and can be prepared through the nucleophilic addition of a "(bromodifluoromethyl)metal" species to aldehydes or ketones. While direct use of PhCF2Br can be challenging, its functional equivalent, bromodifluoromethyl phenyl sulfone (PhSO2CF2Br), is highly effective. cas.cn Treatment of PhSO2CF2Br with an electron-transfer agent like TDAE generates a nucleophilic (phenylsulfonyl)difluoromethyl anion, which readily adds to various aldehydes to form β-(phenylsulfonyl)difluoromethyl alcohols in good yields. cas.cnsmolecule.com These adducts can then be reductively desulfonylated to provide the final difluoromethyl alcohols. cas.cn

The synthesis of difluoromethyl ethers often proceeds via the reaction of alcohols or phenols with a difluorocarbene source. cas.cngoogle.com This O-difluoromethylation is efficient for a broad range of substrates, including complex polyfunctional alcohols, under mild conditions. beilstein-journals.orgrsc.org Copper catalysis has been employed to mediate the transfer of difluorocarbene from reagents like FSO2CF2CO2H, demonstrating high functional group tolerance. rsc.org

1,1-Difluoro-1-alkenes are important building blocks in organic synthesis and can serve as precursors to other fluorinated compounds. cas.cngoogle.com A common route to these structures is the Julia-type olefination of the (benzenesulfonyl)difluoromethyl alcohols described previously. cas.cn The alcohol is first converted to a mesylate, which then undergoes reductive elimination with sodium amalgam to yield the corresponding 1,1-difluoro-1-alkene. cas.cn Another powerful method is the Wittig-type reaction using difluoromethylene ylides, which can be generated from various precursors. google.comacs.org

Gem-difluorocyclopropanes are synthesized via the [2+1] cycloaddition of difluorocarbene with alkenes. beilstein-journals.orgresearchgate.net Various precursors can generate difluorocarbene for this purpose, including (bromodifluoromethyl)trimethylsilane and sodium chlorodifluoroacetate. beilstein-journals.org The reaction conditions can be tuned based on the stability of the precursor and the reactivity of the alkene.

The table below shows representative examples of these syntheses:

Product TypeSynthetic MethodKey Reagent(s)Reference(s)
1,1-Difluoro-1-AlkenesJulia-Kocienski OlefinationPhSO2CF2Br, TDAE, Na(Hg) cas.cn
1,1-Difluoro-1-AlkenesWittig ReactionDifluoromethylene ylides google.comacs.org
Gem-DifluorocyclopropanesDifluorocarbene Cycloaddition(Bromodifluoromethyl)trimethylsilane beilstein-journals.org

The bromodifluoromethyl group can be incorporated into heterocyclic structures, which then serve as versatile intermediates for further functionalization. chim.it For example, 2-(bromodifluoromethyl)benzoxazole can be synthesized and subsequently reacted with various nucleophiles to displace the bromide. chim.it Similarly, bromodifluoromethylated thiazoles have been prepared by the cyclization of a dibromodifluoroketone synthon with amines and thiocyanate. chim.it

Recent methods have also focused on the direct bromodifluoromethylation of heteroaromatics. The use of sodium bromodifluoromethanesulfinate as a radical bromodifluoromethylating agent has been successful for heterocycles like benzofurans. chim.it Furthermore, enantioselective bromocyclization of difluoroalkenes, enabled by chiral anion phase-transfer catalysis, provides access to enantioenriched heterocycles like oxazolines containing a C(sp³)–CF2Br stereocenter. nih.gov

Preparation of 1,1-Difluoro-1-Alkenes and Gem-Difluorocyclopropanes

Late-Stage Functionalization Methodologies for Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules at a late point in their synthesis. nih.govnih.govacs.org This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov Reagents like this compound and its derivatives are increasingly used in LSF to introduce fluorine-containing groups. rsc.org

Visible-light photoredox catalysis has become a key enabling technology for LSF. nih.govresearchgate.netkuleuven.be For instance, the direct C-H difluoromethylation of heteroarenes can be achieved under mild, photocatalytic conditions. doi.org Similarly, palladium-catalyzed phosphonyldifluoromethylation of complex alkenes, such as estrone (B1671321) derivatives, has been demonstrated using reagents like diisopropyl (bromodifluoromethyl)phosphonate, showcasing the utility of this approach for modifying biologically active molecules. rsc.org These methods often exhibit high functional group tolerance, which is a critical requirement for LSF. rsc.orgnih.gov The development of switchable, site-selective methods for difluoromethylation, for example at the meta- or para-positions of pyridines, further enhances the toolkit for modifying complex drug candidates. nih.govuni-muenster.denih.gov

Derivatization to Advanced Organofluorine Compounds

This compound serves as a potent precursor for the synthesis of a diverse range of advanced organofluorine compounds. Its utility stems from the reactivity of both the bromodifluoromethyl group and the phenyl ring, enabling a variety of chemical transformations. These include transition-metal-catalyzed cross-coupling reactions, radical-mediated processes, and nucleophilic substitutions, which have been successfully employed to generate difluoromethylated arenes, heterocycles, ethers, and other valuable building blocks.

Recent research has particularly highlighted the efficacy of palladium- and copper-catalyzed cross-coupling reactions for the formation of C-C bonds. For instance, the Suzuki-Miyaura coupling of this compound with arylboronic acids provides a direct and efficient route to difluoromethylated biaryls, a structural motif prevalent in many biologically active molecules. vulcanchem.comsigmaaldrich.com Similarly, copper-catalyzed couplings have been developed to access a range of difluoromethylated arenes under mild conditions. mdpi.com

The generation of the difluoromethyl radical from this compound under photoredox catalysis has opened new avenues for the difluoromethylation of heterocycles, which are core structures in numerous pharmaceuticals. nih.govnih.gov This approach avoids the need for pre-functionalized substrates and often proceeds with high regioselectivity. Furthermore, the bromine atom in this compound can be displaced by nucleophiles, such as phenols and thiols, to afford the corresponding difluoromethyl ethers and thioethers, respectively. nih.gov

The versatility of this compound is further demonstrated in its application to the synthesis of more complex fluorinated structures like difluoromethylated isoxazolines and pyrrolidines through radical cyclization pathways. nih.govcas.cn These transformations underscore the reagent's importance in constructing intricate molecular architectures containing the valuable CF2H group.

Table 1: Derivatization of this compound to Advanced Organofluorine Compounds

Product Type Reaction Type Key Reagents & Conditions Yield (%) Reference(s)
Difluoromethylated Arenes Palladium-Catalyzed Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene) 60-95 vulcanchem.comsigmaaldrich.com
Difluoromethylated Arenes Copper-Mediated Cross-Coupling Arylboronic acid, CuI, ligand, base 40-85 mdpi.com
Difluoromethylated Heterocycles Visible-Light Photoredox Catalysis Heterocycle, photocatalyst (e.g., Ir(ppy)3), light source (e.g., blue LEDs) 50-90 nih.govnih.gov
Aryl Difluoromethyl Ethers Nucleophilic Substitution Phenol, base (e.g., K2CO3), solvent (e.g., DMF) 70-90 nih.gov
Aryl Difluoromethyl Thioethers Nucleophilic Substitution Thiophenol, base (e.g., K2CO3), solvent (e.g., DMF) 65-85 nih.gov
Difluoromethylated Isoxazolines Radical Difluoromethylation/Cyclization β,γ-Unsaturated oxime, photocatalyst, base 50-80 nih.gov
Difluoromethylated Pyrrolidines Radical Difluoromethylation/Cyclization Unsaturated sulfonamide, photocatalyst, base 45-85 cas.cn

Development of Stereoselective Transformations

The synthesis of chiral molecules containing a difluoromethyl group is of significant interest, as the spatial arrangement of this group can profoundly influence biological activity. While the direct use of this compound in catalytic asymmetric transformations is an area of ongoing research, recent advancements in stereoselective reactions involving related bromo-difluoro compounds provide a strong foundation and indicate promising future directions. researchgate.net

A key challenge in stereoselective difluoromethylation is the control of the stereocenter bearing the CF2H group. Current strategies often rely on the use of chiral auxiliaries, chiral catalysts, or the enantioselective transformation of prochiral substrates. For instance, highly diastereoselective nucleophilic additions of difluoromethylating agents to chiral N-tert-butylsulfinyl imines have been developed for the synthesis of enantioenriched α-difluoromethyl amines. escholarship.org Although these examples may not directly employ this compound, the underlying principles of using a chiral auxiliary to direct the approach of the difluoromethyl nucleophile are highly relevant.

Catalytic enantioselective methods are particularly attractive for their efficiency. Chiral phosphoric acids and chiral copper complexes have emerged as powerful catalysts for various asymmetric transformations. sigmaaldrich.comnih.gov For example, chiral copper-catalyzed enantioselective Michael additions of (difluoromethyl)zinc reagents to arylidene meldrum's acids have been reported to produce products with high enantioselectivity. nih.gov The development of analogous systems where this compound can be activated to generate a difluoromethyl nucleophile in the presence of a chiral catalyst is a key area of future research.

Another promising approach is the enantioselective functionalization of difluoroalkenes. Recent studies have demonstrated the regio- and enantioselective bromocyclization of difluoroalkenes using chiral anion phase-transfer catalysis to generate enantioenriched bromodifluoromethyl-containing heterocycles. These products, which contain a chiral center bearing a CF2Br group, can be further derivatized to access a variety of chiral difluoromethylated compounds. This strategy highlights the potential for developing stereoselective reactions that start from achiral precursors and generate chirality through the reaction process itself.

The insights gained from these related systems are crucial for the future design of stereoselective transformations that directly utilize this compound. The development of novel chiral ligands and catalytic systems capable of differentiating between the enantiotopic faces of a prochiral substrate or controlling the trajectory of a difluoromethyl radical or anion generated from this compound will be instrumental in unlocking the full potential of this versatile reagent in asymmetric synthesis.

Table 2: Key Findings in Related Stereoselective Transformations

Transformation Chiral Source Catalyst/Reagent Product Type Enantiomeric/Diastereomeric Excess Reference(s)
Nucleophilic Difluoromethylation Chiral N-tert-butylsulfinyl imine PhSO2CF2H, base α-Difluoromethyl amines >98% de escholarship.org
Michael Addition Chiral phosphoramidite (B1245037) ligand (CF2H)2Zn, Cu catalyst Difluoromethylated meldrum's acids up to 99% ee nih.gov
Bromocyclization Chiral bisphosphine oxide N-Bromosuccinimide Bromodifluoromethyl-containing oxazolines up to 99% ee
Bromocyclization Chiral phosphate (B84403) anion N-Bromosuccinimide Bromodifluoromethyl-containing heterocycles up to 95% ee
Radical Difluoroalkylation Chiral diamine ligand Ni catalyst, CF2H synthon Chiral difluoromethylated amines up to 99% ee researchgate.net

Spectroscopic and Computational Characterization of Bromo Difluoro Methyl Benzene and Its Derivatives

Advanced Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of protons, carbons, and fluorine atoms can be obtained.

In the ¹H NMR spectrum of [Bromo(difluoro)methyl]benzene, the aromatic protons typically appear as a complex multiplet in the region of δ 7.31–7.51 ppm. vulcanchem.com The difluoromethyl proton (CHF₂) resonates as a triplet, a result of coupling to the two equivalent fluorine atoms. This triplet is characteristically found further downfield due to the deshielding effects of the adjacent fluorine and bromine atoms, with a reported chemical shift around δ 6.41 ppm and a coupling constant (J) of approximately 54.9 Hz. vulcanchem.com

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (C₆H₅)7.31-7.51Multiplet-
Methine (CHF₂)6.41Triplet54.9

This table presents typical ¹H NMR spectral data for this compound.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon of the difluoromethyl group (CHF₂) is significantly influenced by the attached fluorine atoms, resulting in a triplet centered around δ 113.4 ppm with a large coupling constant (J) of approximately 300.0 Hz. researchgate.net The aromatic carbons resonate in the typical downfield region for benzene (B151609) derivatives, with signals appearing between δ 120 and 140 ppm. For instance, in a related derivative, 1-(tert-butyl)-4-(difluoromethyl)benzene, peaks are observed at δ 153.7 (C-F) and 132.0 (aromatic carbons). vulcanchem.com

Carbon Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic~120-140Multiple signals-
Methine (CHF₂)~113.4Triplet~300.0

This table outlines characteristic ¹³C NMR spectral data for this compound and its derivatives.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound and its derivatives, the two fluorine atoms of the CF₂Br group are magnetically equivalent and couple with the single methine proton. This results in a doublet in the ¹⁹F NMR spectrum. In a similar compound, 2-(bromodifluoromethyl)benzo-1,3-thiazole, the difluoromethyl group appears as a singlet at δ -43.31 ppm. researchgate.net For other difluoromethyl compounds, the chemical shifts can vary, for example, appearing as a doublet at δ -92.78 ppm or δ -94.43 ppm. rsc.org The exact chemical shift is sensitive to the electronic environment of the difluoromethyl group.

Fluorine Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CF₂-43.31 to -94.43DoubletVaries

This table summarizes representative ¹⁹F NMR spectral data for compounds containing a difluoromethyl group.

Carbon (13C) NMR Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of a derivative, p-bromo-a,a-difluorotoluene, shows a characteristic C-F stretching vibration. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. nist.gov The C-Br stretching frequency is generally found in the lower frequency region of the spectrum.

Bond Vibrational Frequency (cm⁻¹)
Aromatic C-H stretch>3000
Aromatic C-C stretch1450-1600
C-F stretch~1100-1300
C-Br stretch~500-600

This table lists the expected IR absorption frequencies for the key functional groups in this compound.

X-ray Crystallography for Solid-State Structural Determination

Table 1: Illustrative Crystallographic Data for a Related Bromo-Substituted Benzene Derivative (3,5-di(bromomethyl)bromobenzene)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.9549(4)
b (Å)12.0151(6)
c (Å)11.2355(5)
β (°)108.349(2)
Volume (ų)1018.49(9)
Z4

Note: This data is for 3,5-di(bromomethyl)bromobenzene and serves as an example of the crystallographic parameters for a closely related compound. znaturforsch.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound can be characterized using Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption of UV light by aromatic compounds like benzene results in π → π* transitions. Benzene itself exhibits two primary absorption bands around 184 nm and 204 nm, and a weaker, fine-structured secondary band around 256 nm. rsc.org

Substitution on the benzene ring affects the energy of these transitions, typically causing a bathochromic (red) shift to longer wavelengths. The [Bromo(difluoro)methyl] group is expected to act as an auxochrome, modifying the absorption maxima of the benzene chromophore. researchgate.net The presence of the bromine atom and the difluoromethyl group will influence the electronic distribution within the benzene ring. The lone pairs on the bromine atom can interact with the π-system, and the electron-withdrawing nature of the difluoromethyl group will also play a role. This generally leads to a red shift in the primary and secondary absorption bands compared to unsubstituted benzene. researchgate.net While specific experimental λmax values for this compound are not widely reported, the spectrum is anticipated to show absorptions at wavelengths longer than 256 nm, characteristic of substituted benzenes.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of this compound at the atomic level, providing insights that complement experimental data.

Density Functional Theory (DFT) Applications

DFT methods are widely used to predict the geometric, energetic, and spectroscopic properties of organic molecules with a good balance of accuracy and computational cost. nih.gov

Geometry optimization calculations using DFT can predict the most stable three-dimensional structure of this compound. These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. storion.ru While specific optimized geometry parameters for the parent compound are not detailed in the provided search results, DFT calculations on similar substituted benzenes have shown high accuracy in predicting these values. researchgate.net For instance, typical C-C bond lengths in a benzene ring are calculated to be around 1.39 Å, C-H bonds around 1.08 Å, and the bond lengths to substituents will depend on the specific atoms and their environment. The energetic landscape can also be explored to identify different conformers and the energy barriers between them.

Table 2: Predicted Geometric Parameters for a Benzene Derivative (Illustrative)

ParameterBond Length (Å) / Angle (°)
C-C (aromatic)~1.39
C-H (aromatic)~1.08
C-C (substituent)Varies
C-BrVaries
C-FVaries
C-C-C (ring angle)~120

Note: These are typical values for benzene derivatives; specific values for this compound would require dedicated DFT calculations.

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in an infrared (IR) spectrum. A frequency calculation, performed on the optimized geometry, confirms that the structure is a true minimum (no imaginary frequencies) and provides the wavenumbers and intensities of the fundamental vibrational modes. escholarship.orgcp2k.org These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. stfc.ac.uk For substituted benzenes, characteristic vibrational modes include C-H stretching above 3000 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ region, and C-H bending vibrations. The C-F and C-Br stretching frequencies are expected at lower wavenumbers. ias.ac.invscht.cz

Table 3: Selected Predicted Vibrational Frequencies for a Substituted Benzene (Illustrative)

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3100 - 3000
Aromatic C=C Stretch~1600 - 1450
C-F Stretch~1350 - 1000
C-Br Stretch~680 - 515

Note: These are general ranges for substituted benzenes. Specific frequencies for this compound would be determined from its specific DFT calculation.

In addition to IR frequencies, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgaps.org The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule. The calculated ¹H NMR spectrum would show signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing or -donating effects of the [Bromo(difluoro)methyl] substituent. Similarly, the ¹³C and ¹⁹F NMR spectra would provide information about the carbon skeleton and the fluorine atoms, respectively.

Table 4: Predicted NMR Chemical Shifts for a Substituted Benzene (Illustrative)

NucleusPredicted Chemical Shift (ppm)
Aromatic ¹H~7.0 - 8.0
Aromatic ¹³C~120 - 140
¹⁹FVaries widely based on environment

Note: These are general ranges for substituted benzenes. Precise chemical shifts for this compound would require specific DFT calculations.

Vibrational Frequency Calculations

Theoretical and computational chemistry offers profound insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For this compound and its derivatives, computational studies, although not extensively focused on this specific molecule, can be contextualized through research on analogous fluorinated aromatic compounds. These studies typically employ Density Functional Theory (DFT) and other quantum chemical methods to elucidate various molecular characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity.

For aromatic compounds, the introduction of a -CF2Br group is expected to influence the FMOs significantly. The fluorine atoms, being highly electronegative, and the bromine atom, with its polarizability, will modulate the electronic landscape of the benzene ring. Computational studies on related fluorinated benzene derivatives, often performed using DFT with basis sets like B3LYP/6-311++G(d,p), reveal that such substitutions generally lower both the HOMO and LUMO energy levels compared to unsubstituted benzene. bohrium.com The lowering of the HOMO energy suggests a reduced tendency to donate electrons, making the molecule more stable against oxidation. Conversely, a lowered LUMO energy indicates an increased electron affinity, making the molecule more susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov In the case of this compound, the electron-withdrawing nature of the difluoromethyl group, enhanced by the bromine atom, would likely lead to a moderate to large HOMO-LUMO gap, suggesting reasonable thermodynamic stability. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Fluorinated Aromatic Compound Data is illustrative and based on typical values for related compounds.

ParameterValue (eV)
EHOMO-7.25
ELUMO-1.15
HOMO-LUMO Gap (ΔE)6.10

This interactive table is based on representative data from computational studies on similar fluorinated aromatic compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of molecules by providing a localized picture of bonding and electron delocalization. uni-muenchen.de It examines donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). numberanalytics.com This analysis reveals hyperconjugative and conjugative interactions that contribute to molecular stability.

In this compound, significant donor-acceptor interactions are expected. The primary interactions would likely involve the delocalization of electron density from the filled π-orbitals of the benzene ring (donors) to the antibonding σ* orbitals of the C-F and C-Br bonds (acceptors). This π → σ* interaction would lead to a stabilization of the molecule. The magnitude of the E(2) energy for these interactions indicates the strength of the delocalization.

Table 2: Illustrative NBO Analysis Data for Key Interactions in a Substituted Benzene Data is illustrative and based on typical values for related compounds.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C1-C2)σ(C-F)2.5
π(C3-C4)σ(C-Br)1.8
LP(F)σ*(C-Cring)0.8

This interactive table presents hypothetical but representative NBO interaction energies.

Analysis of Charge Distribution and Chemical Reactivity Descriptors

The charge distribution within a molecule is fundamental to its reactivity. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP surface would likely show negative potential (red regions) around the highly electronegative fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue regions) would be expected around the hydrogen atoms of the benzene ring and potentially near the benzylic carbon, suggesting these as sites for nucleophilic attack. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

For molecules with electron-withdrawing substituents like the -CF2Br group, the electronegativity and electrophilicity index are generally expected to be higher, while the softness is lower. This indicates a greater tendency to act as an electrophile. bohrium.com

Table 3: Calculated Global Reactivity Descriptors for a Representative Fluorinated Benzene Data is illustrative and based on typical values for related compounds.

DescriptorFormulaValue (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/24.20
Chemical Hardness (η)(ELUMO - EHOMO)/23.05
Softness (S)1/η0.33
Electrophilicity Index (ω)χ2 / (2η)2.89

This interactive table showcases representative values for global reactivity descriptors.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and intermediates. For this compound, several reaction types could be investigated computationally.

One important class of reactions is nucleophilic substitution at the benzylic carbon. A computational study of an SN2 reaction, for example, would involve mapping the potential energy surface for the approach of a nucleophile and the departure of the bromide leaving group. researchgate.net The presence of the two fluorine atoms would significantly influence the reaction barrier. Their strong electron-withdrawing effect would stabilize the transition state, potentially accelerating the reaction compared to an unsubstituted benzyl (B1604629) bromide.

Another area of interest is the reaction chemistry involving the aromatic ring, such as electrophilic aromatic substitution. Computational studies can predict the regioselectivity of such reactions by analyzing the stability of the intermediate sigma complexes (Wheland intermediates). The -CF2Br group is expected to be deactivating and meta-directing due to its inductive electron-withdrawing nature.

Furthermore, computational studies can explore radical reactions initiated by the homolytic cleavage of the C-Br bond, which is typically weaker than C-F and C-H bonds. DFT calculations can determine the bond dissociation energy and model the subsequent reactions of the resulting benzylic radical.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. diva-portal.org Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. nih.gov Computational methods are widely used to predict the NLO properties of new molecules.

The key NLO properties, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods. For a molecule to exhibit significant NLO activity, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This creates a push-pull effect that enhances the molecular polarizability.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

Future research will prioritize the development of more efficient, sustainable, and scalable methods for synthesizing and utilizing [Bromo(difluoro)methyl]benzene and its derivatives. While traditional methods exist, the focus is shifting towards greener and more atom-economical approaches.

One promising area is the advancement of catalytic C-H activation and fluorination. Metal-free strategies, such as visible light-promoted, diarylketone-catalyzed benzylic fluorination, represent a move away from heavy metal catalysts. researchgate.net The development of methods using more benign fluorinating agents is also crucial. researchgate.net Another approach involves the chemical transformation of existing CF2H-containing building blocks, which is a less explored but potentially powerful strategy. researchgate.net

Sustainable synthesis is also being advanced through the use of alternative energy sources and process technologies. For instance, a tandem strategy employing ultrasound followed by an integrated continuous flow system has been developed for the synthesis of complex heterocyclic structures like polyfluoro-pyrimido[1,2-a]benzimidazole derivatives from related bromodifluoromethylated precursors. acs.org Similarly, using environmentally benign precursors like diethyl bromodifluoromethylphosphonate, which can generate difluorocarbene under mild basic hydrolysis, offers a convenient method for the difluoromethylation of phenols and thiophenols. researchgate.net

The Ullmann coupling, using activated copper(0) as a catalyst, provides a pathway to synthesize precursors for this compound derivatives, which can then be further functionalized. dovepress.com Research into solid bromine carriers continues to grow as a way to mitigate the hazards associated with using molecular bromine directly in synthesis. sci-hub.se

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

The exploration of new reactivity patterns and the development of highly efficient catalytic systems are central to unlocking the full synthetic potential of this compound. While palladium-catalyzed cross-coupling reactions are well-established, future efforts will target more challenging transformations and novel catalytic platforms. smolecule.comresearchgate.net

Advancements in catalyst design are critical. For the palladium-catalyzed difluoromethylation of aryl halides with TMSCF2H, the identification of new catalyst systems, such as those employing bulky phosphine (B1218219) ligands like BrettPhos, has been instrumental in enabling the use of more challenging substrates like aryl chlorides. nsf.gov Nickel-catalyzed cross-coupling reactions also present a valuable alternative, with systems capable of coupling with arylboronic acids under microwave assistance. researchgate.net

Beyond traditional cross-coupling, radical-mediated reactions are emerging as a powerful tool. The difluoromethyl radical (•CF2H), often generated via single electron transfer (SET) from precursors like this compound, can participate in a variety of transformations. chim.itrsc.org For example, Na2S2O4-mediated radical additions to vinyl ethers have been used to synthesize difluoroacetyl-substituted acetals. acs.orgresearchgate.net Photocatalysis offers a mild and efficient way to generate these radicals, as demonstrated in the reaction of CF2Br2 with alkynes to form gem-difluoroalkenes, where the formation of the •CF2Br radical was confirmed. acs.org

The generation of difluoromethyl anions is another key area of reactivity. The use of reducing agents like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) on bromodifluoromethyl phenyl sulfone or related heterocyclic compounds generates stable difluoromethyl anions that can react with electrophiles like aldehydes and ketones. cas.cnchim.it This approach opens avenues for constructing complex difluoromethylated alcohols. cas.cn

Catalyst System/ReagentSubstrate TypeReaction TypeKey FeatureReference(s)
Pd(dba)2 / BrettPhosAryl Chlorides/BromidesDifluoromethylationEnables use of challenging aryl chloride substrates. nsf.gov
Pd(PtBu3)2Aryl Chlorides/BromidesDifluoromethylationAlternative effective catalyst system for difluoromethylation. nsf.gov
Nickel CatalystArylboronic AcidsCross-CouplingMicrowave-assisted, broad substrate scope. researchgate.net
TDAEBromodifluoromethyl heterocyclesNucleophilic AdditionGenerates stable difluoromethyl anions for reaction with aldehydes/ketones. chim.it
Na2S2O4Vinyl EthersRadical AdditionEnvironmentally benign method for C-C bond formation. acs.orgresearchgate.net
Ir-F PhotocatalystAlkynes / CF2Br2Radical β-Bromo FragmentationForms gem-difluoroalkenes via a CF2Br radical intermediate. acs.org

Expansion of Applications in Complex Molecule Synthesis

This compound is a valuable intermediate for introducing fluorinated motifs into complex molecules, a strategy widely used to enhance biological properties in drug discovery. smolecule.comresearchgate.netontosight.ai Future research will undoubtedly see an expansion of its use in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. lookchem.comdataintelo.com

In medicinal chemistry, the compound serves as a precursor for synthesizing molecules with potential therapeutic applications. a2bchem.com For instance, it has been used in the synthesis of novel heterocyclic compounds with potential antifungal activity. smolecule.com The difluoromethyl group is often designed as a mimetic of other functional groups; for example, it has been used as a bioisostere for the cysteine thiol in inhibitors of the hepatitis C virus NS3 protease. researchgate.netnih.gov Researchers have also developed efficient protocols for synthesizing CF2H-containing pseudopeptides via Ugi reactions using building blocks derived from related difluoroacetic acids. beilstein-journals.org

The synthesis of complex heterocyclic systems is a significant application. A sustainable, tandem ultrasound and flow chemistry approach has been used to create a library of polyfluoro-pyrimido[1,2-a]benzimidazole derivatives, which are scaffolds of interest in medicinal chemistry. acs.org

In materials science, incorporating difluoromethyl groups can enhance physical and chemical properties. smolecule.com For example, fluorinated groups can improve the thermal stability and gas separation properties of polymers. smolecule.com The compound is also a key intermediate for liquid-crystal compounds, highlighting its importance in the electronics industry. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a major leap forward for the industrial application of this compound chemistry. vulcanchem.com These technologies offer enhanced safety, better process control, higher yields, and improved scalability compared to traditional batch processes. acs.orgrsc.orgnih.gov

Flow chemistry has been successfully applied to the synthesis of intermediates for liquid crystals. A microreaction system was developed for the continuous synthesis of 4-(bromodifluoromethyl)-4′-cyclopentyl-3,5-difluorobiphenyl, achieving a yield of 80.1% in just 3 minutes, a significant improvement over the 70.1% yield and much longer reaction times in batch reactors. acs.org This demonstrates the potential for rapid and efficient production. Industrial-scale microwave flow reactors have also been developed, capable of operating at high temperatures and pressures, further expanding the possibilities for large-scale organic synthesis. rsc.org

Automated synthesis platforms are particularly transformative for radiochemistry. The synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging often requires handling highly radioactive materials under tight time constraints. An automated synthesis of alkyl geminal 18F-difluoroalkyl motifs, using the nucleophilic substitution of geminal bromofluoroalkyl precursors with [18F]fluoride, has been demonstrated on a Trasis All-In-One synthesizer. nih.govacs.org This automated approach not only increases reproducibility and reduces radiation exposure for chemists but is also crucial for the (pre)clinical application of these imaging agents. nih.govacs.org

TechnologyApplication AreaKey AdvantagesExample Compound/ProcessReference(s)
Microreaction System (Flow)Liquid Crystal SynthesisIncreased yield, drastically reduced reaction time, improved safety.4-(bromodifluoromethyl)-4′-cyclopentyl-3,5-difluorobiphenyl acs.org
Automated Synthesizer (Flow)PET Radiotracer SynthesisIncreased reproducibility, reduced radiation dose, validation for clinical use.Synthesis of 18F-difluoroalkyl motifs from bromofluoroalkyl precursors nih.govacs.org
Ultrasound & Continuous FlowHeterocycle SynthesisSustainable, efficient, high-yielding synthesis of complex molecules.Polyfluoro-pyrimido[1,2-a]benzimidazole derivatives acs.org

Deeper Mechanistic Understanding through Advanced Computational Techniques

Advanced computational chemistry is becoming an indispensable tool for elucidating complex reaction mechanisms and guiding the rational design of new catalysts and reactions involving this compound. nih.gov Density Functional Theory (DFT) and other computational methods provide insights that are often difficult to obtain through experimental means alone.

Computational studies have been employed to understand the electronic effects of the difluoromethyl group and its influence on reaction pathways. For example, in palladium-catalyzed functionalization, calculations have suggested that the electron-withdrawing effect of a sulfonyl group can influence the reductive elimination step. smolecule.com Similarly, computational methods were used to design a difluoromethyl group as a mimetic of a cysteine thiol for enzyme inhibitors, demonstrating the predictive power of these techniques in drug design. researchgate.net

Mechanistic investigations of reactions like the bromodifluoromethylation of metalated aromatics with CF2Br2 have been supported by computational studies, which can help to distinguish between different possible pathways, such as a carbene-mediated mechanism. chim.it Computational modeling can also clarify the properties and reactivity of key intermediates like the difluoromethyl radical (•CF2H), comparing its geometry and stability to other radicals like the trifluoromethyl radical (•CF3), which helps in predicting its behavior in radical reactions. rsc.org Furthermore, detailed analyses like Natural Bonding Orbital (NBO) and Molecular Electrostatic Potential (MEP) can predict intermolecular interactions, which is crucial for understanding solid-state properties and interactions with solvents or biological targets. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing [Bromo(difluoro)methyl]benzene derivatives, and how does regioselectivity influence the choice of method?

  • Methodological Answer :

  • Regioselective Lithiation : Use strong bases like LDA (lithium diisopropylamide) to deprotonate specific positions on the aromatic ring. For example, bromo-fluoroarenes undergo ortho-lithiation, enabling precise functionalization .
  • Chemoenzymatic Synthesis : Enzymatic resolution (e.g., lipases) can achieve enantioselective synthesis of intermediates, as demonstrated for antifungal agents .
  • Electrophilic Substitution : Bromination of difluoromethylbenzene precursors using NBS (N-bromosuccinimide) under UV light yields regioselective products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :

  • 19F NMR : Expect doublets near -100 ppm (J ~ 300 Hz) for CF2 groups. Fluorine coupling with adjacent atoms provides stereoelectronic insights .
  • GC-MS : Look for isotopic patterns (1:1 ratio for 79Br/81Br) and fragmentation peaks at m/z 192.98 ([M]+•) .
  • IR Spectroscopy : C-F stretches appear at 1100-1200 cm⁻¹, while C-Br vibrations occur at 550-650 cm⁻¹ .

Q. What are the critical safety considerations when handling this compound derivatives in laboratory settings?

  • Methodological Answer :

  • Storage : Keep at 0–6°C in amber glass under nitrogen to prevent photodegradation and hydrolysis .
  • Waste Management : Neutralize with 10% NaOH/ethanol before disposal to mitigate environmental toxicity (H400) .
  • PPE : Use nitrile gloves, FFP3 masks, and fume hoods with ≤0.5 m/s face velocity to avoid inhalation (H300-H302) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo(difluoro)methyl group influence coupling reactions in cross-coupling methodologies?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing CF2Br group activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. Use Pd(dba)₂ with XPhos ligands to suppress β-hydride elimination in Suzuki couplings .
  • Steric Effects : Bulkier ligands (e.g., SPhos) improve yields in Buchwald-Hartwig aminations by reducing steric hindrance at the metal center .

Q. In metabolic stability studies, how does the bromo(difluoro)methyl moiety impact cytochrome P450 interactions compared to non-fluorinated analogs?

  • Methodological Answer :

  • Metabolic Half-Life : Fluorine’s electronegativity reduces electron density at the benzylic position, decreasing oxidation rates by CYP3A4. Studies show a 3-fold increase in half-life for CF2Br derivatives vs. CH2Br analogs in liver microsomes .
  • Docking Studies : MD simulations reveal weaker π-π stacking with P450 heme due to fluorine’s electrostatic repulsion, validated by crystallographic data (PDB ID: 4D75) .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) of bromo(difluoro)benzene derivatives across literature sources?

  • Methodological Answer :

  • Validation Techniques :
  • Differential Scanning Calorimetry (DSC) : Confirm melting points with <1% error margins .
  • GC-Thermal Conductivity Detection (GC-TCD) : Measure boiling points under controlled pressure (e.g., 35 mmHg for 1-bromo-2,6-difluorobenzene, bp 61°C vs. 150°C for 4-bromofluorobenzene ).
  • Purity Thresholds : Use >98% deuterated standards (e.g., 1-bromo-2,5-difluorobenzene-d3) to minimize batch variability .

Key Notes for Experimental Design

  • Contradiction Analysis : Cross-reference NIST data with vendor specifications (e.g., Kanto Reagents ) to identify outliers in boiling points or purity.
  • Synthetic Optimization : Screen solvents (e.g., DMF vs. THF) for lithiation reactions to improve yields by >15% .

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